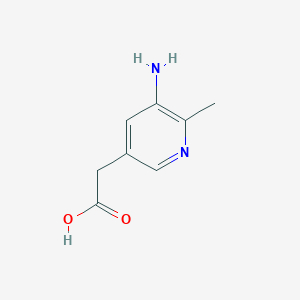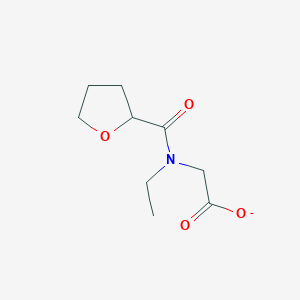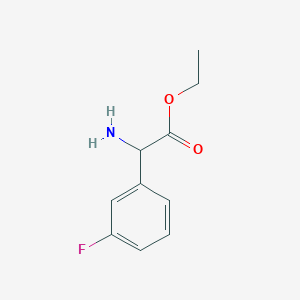
Trimethyl-tetrahydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-tetrahydropyrazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of pyrazine, characterized by the presence of three methyl groups and a tetrahydro structure. This compound is known for its pleasant nutty, roasty, and toasty aroma, making it a valuable additive in the food industry .
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl-tetrahydropyrazine can be synthesized through a temperature-controlled two-step preparation method. In the first step, acetoin, the precursor of this compound, is biosynthesized from glucose by Bacillus subtilis in a fermentor controlled at 37°C, pH 7.0, with 500 rpm of stirring and 1.0 vvm of airflow. In the second step, the fermentation broth, supplemented with diammonium phosphate, is transferred into another reactor controlled at 95°C. After 2.5 hours of spontaneous reaction, this compound is obtained .
Industrial Production Methods
The industrial production of this compound involves similar biosynthetic processes, often utilizing Bacillus strains isolated from traditional fermentation sources. Optimization of fermentation conditions, such as temperature, bottle capacity, and water addition, significantly affects the yield of this compound .
化学反応の分析
Types of Reactions
Trimethyl-tetrahydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
科学的研究の応用
Trimethyl-tetrahydropyrazine has a wide range of scientific research applications across various fields:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s aroma properties make it valuable in studying olfactory receptors and sensory perception.
作用機序
The mechanism of action of trimethyl-tetrahydropyrazine involves several pathways:
Free Radical Scavenging: The compound scavenges free radicals such as hydroxyl radicals, superoxide anions, and peroxynitrite, protecting cells from oxidative damage.
Calcium Overload Inhibition: It inhibits calcium overload in neurons, maintaining mitochondrial function and preventing neuronal damage.
PI3K/Akt Pathway Activation: This compound activates the PI3K/Akt pathway, promoting cell survival and reducing apoptosis.
類似化合物との比較
Trimethyl-tetrahydropyrazine can be compared with other similar compounds, such as tetramethylpyrazine and pyrrolopyrazine derivatives:
Tetramethylpyrazine: Known for its neuroprotective effects and use in traditional Chinese medicine, tetramethylpyrazine shares similar antioxidant properties with this compound.
Pyrrolopyrazine Derivatives: These compounds are used in pharmaceuticals and organic materials, exhibiting various biological activities.
This compound stands out due to its unique combination of aroma properties and neuroprotective effects, making it a versatile compound in both scientific research and industrial applications.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
2,3,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-5-4-8-6(2)7(3)9-5/h5-9H,4H2,1-3H3 |
InChIキー |
OMEMBAXECFIRSG-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(C(N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)








![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)


